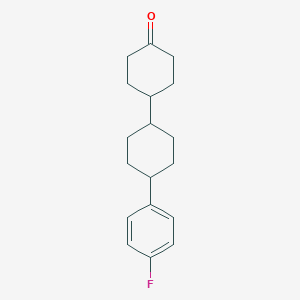

4'-(4-Fluorophenyl)bi(cyclohexan)-4-one

Description

Significance of Fluorinated Cyclohexyl Systems in Advanced Synthetic Design

The introduction of fluorine into organic molecules can dramatically alter their properties. researchgate.net Fluorinated cyclohexyl systems, in particular, are of profound importance in medicinal chemistry and materials science. nih.govchemrxiv.org The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's conformational preferences, metabolic stability, and binding affinities to biological targets. researchgate.net

In drug discovery, the replacement of hydrogen with fluorine in a cyclohexyl ring can block metabolic pathways, thereby increasing the bioavailability and half-life of a drug candidate. psu.edu Furthermore, the strategic placement of fluorine atoms can influence the acidity or basicity of nearby functional groups, which is a critical parameter for drug-receptor interactions. nih.gov The presence of a fluorinated cyclohexyl motif can also enhance membrane permeability, a crucial factor for the efficacy of many pharmaceuticals. chemrxiv.org

Beyond the realm of medicine, fluorinated cyclohexyl systems are integral to the development of advanced materials, most notably liquid crystals. nih.gov The introduction of fluorine can significantly modify the dielectric anisotropy and viscosity of liquid crystal materials, properties that are essential for their application in display technologies. researchgate.netrsc.org The polarity induced by the carbon-fluorine bond can be harnessed to create materials with specific alignment properties in an electric field. nih.gov

Overview of Bi(cyclohexane) Scaffolds in Modern Organic Synthesis

Bi(cyclohexane) scaffolds are prized in organic synthesis for the three-dimensional complexity and rigidity they impart to a molecule. These structures serve as versatile building blocks for the construction of a wide array of complex organic molecules, including natural products and pharmaceuticals. The defined spatial arrangement of substituents on a bi(cyclohexane) core allows for precise control over the molecule's shape and functionality.

The synthesis of substituted bi(cyclohexane) derivatives is a topic of ongoing research, with various strategies being developed to control the stereochemistry of these systems. The conformational rigidity of the bicyclohexane unit can be advantageous in the design of ligands for catalysis and as scaffolds for combinatorial libraries in drug discovery.

In the context of materials science, the bi(cyclohexane) motif is a common core structure in liquid crystals. nih.gov Its elongated and rigid nature promotes the formation of mesophases, which are the basis for the unique optical properties of these materials. The ability to introduce various substituents at different positions on the bicyclohexane rings allows for the systematic tuning of the material's properties, such as its clearing point and birefringence.

Research Landscape and Challenges for Polycyclic Fluorinated Ketones

The synthesis of polycyclic fluorinated ketones like 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one presents a unique set of challenges and opportunities for organic chemists. The construction of complex polycyclic systems often requires multi-step synthetic sequences, and the introduction of fluorine can add further complexity. nih.govacs.org

One of the primary challenges lies in the selective fluorination of the polycyclic framework. sapub.orgscispace.com Reagents such as Selectfluor® are often employed for electrophilic fluorination, but the reactivity can be highly dependent on the substrate's electronic and steric properties. researchgate.net The formation of multiple fluorinated species or unexpected rearrangements can complicate the synthesis. sapub.orgscispace.com

Furthermore, the reactivity of the ketone functionality within a polycyclic system can be influenced by the presence of fluorine. The electron-withdrawing nature of fluorine can affect the enolization of the ketone, which is a key step in many reactions. researchgate.net The synthesis of these molecules often involves cascade reactions or polycyclization strategies to build the complex ring systems efficiently. nih.govacs.org Overcoming these synthetic hurdles is a significant focus of current research, as it opens the door to new molecules with potentially valuable properties. nih.gov The development of new synthetic methodologies for the construction of these intricate structures is crucial for advancing the fields of medicinal chemistry and materials science. news-medical.net

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)cyclohexyl]cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FO/c19-17-9-5-15(6-10-17)13-1-3-14(4-2-13)16-7-11-18(20)12-8-16/h5-6,9-10,13-14,16H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOATNCEEKCLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2CCC(=O)CC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenyl Bi Cyclohexan 4 One and Analogues

Strategies for Bi(cyclohexane) Core Formation

The creation of the bi(cyclohexane) backbone is a critical step in the synthesis of the target molecule. Various synthetic strategies can be employed, including cross-coupling reactions to link two cyclohexane (B81311) units, cyclization reactions to build the polycyclic structure from a linear precursor, and the hydrogenation of an aromatic biphenyl (B1667301) precursor.

Cross-Coupling Approaches for Cyclohexane-Cyclohexane Linkage

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they can be adapted to connect two cyclohexane rings. The two most prominent methods in this category are the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of a bi(cyclohexane) core, this would typically involve the coupling of a cyclohexylboronic acid or its ester with a cyclohexyl halide. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the cyclohexyl halide, followed by transmetalation with the boron reagent and subsequent reductive elimination to form the bi(cyclohexane) product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for the efficiency of the reaction. organic-chemistry.org

The Negishi coupling offers an alternative that utilizes an organozinc reagent instead of an organoboron compound. wikipedia.orgorganic-chemistry.org This reaction also proceeds via a palladium- or nickel-catalyzed cycle and is known for its high functional group tolerance. wikipedia.orgnumberanalytics.com The formation of the bi(cyclohexane) linkage would involve the reaction of a cyclohexylzinc halide with a cyclohexyl halide. wikipedia.org While highly effective, the moisture and air sensitivity of the organozinc reagents requires careful handling. openochem.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Suzuki-Miyaura | Cyclohexylboronic acid/ester | Cyclohexyl halide | Pd complex (e.g., Pd(PPh₃)₄) | Mild conditions, commercially available reagents. wikipedia.orgmdpi.com |

| Negishi | Cyclohexylzinc halide | Cyclohexyl halide | Pd or Ni complex | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

Cyclization Reactions for Polycyclic Construction

An alternative to coupling two separate rings is to construct the bi(cyclohexane) system from a single, appropriately functionalized acyclic or monocyclic precursor through a cyclization reaction. While direct examples for bi(cyclohexane) are not prevalent, analogous strategies for constructing other bicyclic systems can be considered. These methods often involve forming one of the rings onto a pre-existing one. For instance, methods like the Diels-Alder reaction, radical cyclizations, or transition-metal-catalyzed annulations are commonly used to form six-membered rings in a polycyclic context. rsc.org

Catalytic Hydrogenation of Unsaturated Precursors

A highly effective and direct method for the synthesis of the bi(cyclohexane) core is the catalytic hydrogenation of biphenyl. researchgate.netresearchgate.net This reaction involves the reduction of both aromatic rings of biphenyl to form bicyclohexyl (B1666981). The process is typically carried out at elevated temperature and pressure using a heterogeneous catalyst. youtube.com

Supported transition metal catalysts, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), have shown high efficacy in the complete hydrogenation of biphenyl to bicyclohexyl. researchgate.net In some cases, the use of supercritical carbon dioxide as a solvent can allow for lower reaction temperatures compared to traditional organic solvents. researchgate.net Skeletal nickel catalysts, such as Raney nickel, are also effective and can offer high selectivity for the fully saturated product under optimized conditions. researchgate.net

| Catalyst | Substrate | Product | Reaction Conditions | Yield |

| Rh/C or Ru/C | Biphenyl | Bicyclohexyl | High pressure H₂, elevated temperature. researchgate.netresearchgate.net | ~100% researchgate.net |

| Skeletal Ni | Biphenyl | Bicyclohexyl | High pressure H₂, elevated temperature. researchgate.net | High researchgate.net |

Introduction and Functionalization of the 4-Fluorophenyl Moiety

Once the bi(cyclohexane) core is established, the next critical phase is the introduction of the 4-fluorophenyl group and the ketone functionality at the appropriate positions.

Fluorination Reactions on Cyclohexanone (B45756) Derivatives

The final step in the synthesis of the target molecule would likely involve the introduction of the fluorine atom. If a precursor such as 4'-(phenyl)bi(cyclohexan)-4-one is synthesized, direct fluorination of the phenyl ring is challenging and may not be regioselective. A more plausible approach involves introducing a functional group that can be converted to fluorine or starting with a fluorinated building block.

Alternatively, if the ketone is already in place on one of the cyclohexane rings, direct fluorination at the alpha position to the carbonyl group is a well-established transformation. Electrophilic fluorinating agents like Selectfluor are commonly employed for this purpose.

For the synthesis of chiral, non-racemic products, asymmetric fluorination methodologies can be employed. These techniques aim to introduce the fluorine atom with a high degree of stereocontrol. One powerful strategy involves the use of dual catalysis, combining enamine catalysis with chiral anion phase-transfer catalysis. In this approach, a chiral primary amine catalyst activates the cyclohexanone substrate by forming a chiral enamine, while a chiral phosphate (B84403) anion activates the electrophilic fluorine source (e.g., Selectfluor). The combination of these two catalytic cycles operating in a concerted fashion can lead to high enantioselectivities in the formation of the fluorinated product.

Direct α-Fluorination via Enolate Intermediates

The introduction of a fluorine atom at the α-position to a carbonyl group is a critical transformation in medicinal chemistry, often accomplished via the reaction of an enolate intermediate with an electrophilic fluorine source. For the synthesis of α-fluorinated bicyclohexanone derivatives, this method provides a direct pathway to the target structure from a non-fluorinated ketone precursor.

The mechanism hinges on the generation of an enolate from the starting bicyclohexanone. This can be achieved using a suitable base. The resulting enolate, a potent nucleophile, then attacks an electrophilic fluorinating agent. A widely used and effective reagent for this purpose is N-Fluorobenzenesulfonimide (NFSI). Organocatalysis has emerged as a powerful tool for this transformation, enabling highly enantioselective fluorination. byjus.com For instance, primary amine catalysts derived from Cinchona alkaloids can facilitate the asymmetric α-fluorination of various cyclic ketones. byjus.com This approach is noted for its ability to control stereochemistry, which is crucial for producing specific isomers of complex molecules. byjus.com

Another common electrophilic fluorine source is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Reactions involving Selectfluor® often proceed in polar aprotic solvents like acetonitrile. uoc.gr The ketone tautomerizes to its enol form, which, although present in small quantities, reacts with the fluorinating agent to yield the monofluorinated product. uoc.gr The efficiency of this fluorination can be influenced by both steric and electronic factors of the substrate. uoc.gr

Table 1: Reagents for Direct α-Fluorination

| Reagent Class | Specific Example | Typical Role | Reference |

|---|---|---|---|

| Electrophilic Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) | Provides the fluorine atom for the C-F bond formation. | byjus.com |

| Electrophilic Fluorine Source | Selectfluor® | A user-friendly and effective electrophilic fluorinating agent. | uoc.gr |

| Catalyst | Primary Amine (Cinchona Alkaloid-based) | Forms an enamine intermediate and controls stereoselectivity. | byjus.com |

Palladium-Catalyzed Carbonylation for Aryl Linkage

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. Specifically, palladium-catalyzed carbonylation is a powerful technique for introducing a carbonyl group (C=O) and forging a link between an aryl group and another moiety. wikipedia.org This strategy is highly applicable for the synthesis of 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one, where it can be used to construct the crucial aryl-ketone bond.

The general process involves the reaction of an aryl halide, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, with a source of carbon monoxide (CO) in the presence of a palladium catalyst. wikipedia.orgchegg.com The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the insertion of a molecule of CO into the palladium-carbon bond. The resulting acyl-palladium complex then undergoes reductive elimination with an organometallic partner derived from the bicyclohexane ring, yielding the final aryl ketone product and regenerating the Pd(0) catalyst. wikipedia.org

These carbonylation reactions are valued for their broad applicability in synthesizing aromatic ketones and their derivatives, which are important intermediates for pharmaceuticals and materials science. wikipedia.org Various forms of carbon monoxide sources can be employed, including CO gas or CO-releasing molecules like benzene-1,3,5-triyl triformate (TFBen), which can offer handling advantages. chegg.com

Condensation Reactions with Fluorinated Aldehyde Precursors

Condensation reactions, particularly the Aldol (B89426) and Claisen-Schmidt variants, represent a classic and effective method for forming carbon-carbon bonds. wikipedia.orgncert.nic.in This approach is well-suited for synthesizing the this compound scaffold by reacting a cyclohexanone precursor with a fluorinated aldehyde.

A direct pathway involves the base-catalyzed Claisen-Schmidt condensation of cyclohexanone with 4-fluorobenzaldehyde. chegg.comwikipedia.org In this reaction, a base removes an acidic α-hydrogen from cyclohexanone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to yield an α,β-unsaturated ketone, specifically 2-(4-fluorobenzylidene)cyclohexanone. ncert.nic.in To arrive at the final target compound, this intermediate would require a subsequent reduction step to saturate the carbon-carbon double bond.

This strategy is widely used for the synthesis of chalcones and related compounds. scispace.comrsc.org The reaction conditions are often mild, using bases like sodium hydroxide (B78521) in alcoholic solvents or even solvent-free conditions. wikipedia.orgrsc.org A related multicomponent strategy involves the Knoevenagel condensation of β-ketonitriles with 4-fluorobenzaldehyde, which proceeds through a highly activated α,β-unsaturated intermediate. mdpi.com Another powerful, albeit more complex, condensation-based method is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to construct a new six-membered ring. byjus.comuoc.grwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Table 2: Key Condensation Reactions

| Reaction Name | Reactants | Key Intermediate | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Cyclohexanone + 4-Fluorobenzaldehyde | α,β-Unsaturated Ketone (Chalcone-like) | chegg.comwikipedia.org |

| Knoevenagel Condensation | β-Ketonitrile + 4-Fluorobenzaldehyde | α-Arylidenenitrile | mdpi.com |

| Robinson Annulation | Ketone + Methyl Vinyl Ketone | 1,5-Diketone | uoc.grwikipedia.org |

Selective Ketone Formation and Manipulation at the 4-Position

The synthesis of 4-substituted cyclohexanones is of significant interest, particularly as these structures are key intermediates for materials like liquid crystals. rsc.org Several methods exist for the selective formation and manipulation of the ketone group at the 4-position of the bicyclohexane ring system.

One prominent industrial method is the selective hydrogenation of 4-substituted phenols. For the synthesis of the target molecule's core, this would involve the hydrogenation of 4-(4-fluorophenyl)phenol. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C). rsc.org The process is designed to selectively reduce the phenolic ring to a cyclohexanone while leaving the fluorophenyl group intact. Catalyst choice and reaction conditions, such as hydrogen pressure, are critical for achieving high selectivity for the desired ketone intermediate over the corresponding cyclohexanol. rsc.org

A more recent and versatile laboratory-scale approach involves a palladium-catalyzed α-arylation of a carboxylated cyclohexanone precursor, followed by decarboxylation. wikipedia.org In this method, a β-keto ester, such as ethyl 4-oxocyclohexane-1-carboxylate, is reacted with an aryl halide (e.g., 4-fluorobromobenzene) in the presence of a palladium catalyst. This forms a C-C bond at the α-position of the ester (the 4-position of the cyclohexanone). Subsequent hydrolysis and decarboxylation remove the ester group, cleanly yielding the 4-aryl cyclohexanone. This method has proven robust for a wide range of heteroaryl halides. wikipedia.org Various other methods for cyclohexanone synthesis and functionalization have also been reviewed. researchgate.net

Novel Synthetic Routes and Advanced Methodological Considerations

Beyond traditional methods, research continues to yield novel and advanced synthetic strategies that offer improved efficiency, selectivity, or access to complex analogues. These routes often employ modern catalytic systems to achieve transformations under mild conditions.

One such advanced strategy is the use of tandem catalysis. For example, a process combining carbene catalysis and photoredox catalysis has been developed for the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. masterorganicchemistry.com This reaction constructs two new carbon-carbon bonds in a single pot, offering a rapid route to complex cyclic scaffolds from simple precursors. masterorganicchemistry.com

Another area of innovation is the palladium-catalyzed cross-coupling and cyclization of substrates like 2,5-cyclohexadienyl-substituted aryl iodides. organic-chemistry.org This reaction proceeds through a cascade involving oxidative addition, intramolecular carbopalladation, and nucleophilic displacement of the palladium, allowing for the diastereoselective construction of fused ring systems. organic-chemistry.org

Furthermore, the development of stereoselective organocatalysis has provided powerful tools for constructing bicyclic systems with high enantiomeric purity. researchgate.net Methods like the proline-catalyzed intramolecular aldol reaction, used in the synthesis of the Wieland–Miescher ketone and its analogues, highlight the potential for controlling complex stereochemical outcomes in the synthesis of bicyclic diketones, which are structurally related to the target compound. researchgate.net

Structural Characterization and Stereochemical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of organic compounds. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful tools for probing the connectivity, chemical environment, and functional groups within 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one.

NMR spectroscopy is an indispensable tool for determining the stereochemical arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide detailed information about the connectivity and spatial orientation of the atoms.

In ¹H NMR, the chemical shifts of the protons on the cyclohexane (B81311) rings would be indicative of their axial or equatorial positions. Generally, axial protons resonate at a slightly different frequency than their equatorial counterparts due to magnetic anisotropy. nih.gov For a cyclohexane ring in a chair conformation, the chemical shift of an equatorial proton is typically larger than that of its geminal axial proton. nih.gov The coupling constants (J-values) between adjacent protons, determined from the splitting patterns, are also crucial for stereochemical assignment. For instance, the coupling constant between two adjacent axial protons (J_ax-ax) is typically larger than that between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq).

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon of the carbonyl group (C=O) would appear at a characteristic downfield chemical shift. The carbons of the 4-fluorophenyl group would also show distinct signals, with their chemical shifts influenced by the fluorine substituent.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexane CH₂ (aliphatic) | 1.2 - 2.5 | 25 - 45 |

| Cyclohexane CH (substituted) | 2.5 - 3.0 | 45 - 55 |

| Aromatic CH (ortho to F) | ~7.0 (doublet of doublets) | ~115 (d, J ≈ 21 Hz) |

| Aromatic CH (meta to F) | ~7.4 (doublet of doublets) | ~128 (d, J ≈ 8 Hz) |

| Aromatic C-F | - | ~162 (d, J ≈ 245 Hz) |

| Aromatic C (ipso) | - | ~140 |

| Carbonyl C=O | - | >200 |

Note: These are predicted values based on analogous compounds and general NMR principles.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1700-1725 cm⁻¹. The C-H stretching vibrations of the cyclohexane rings would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-F stretching vibration of the fluorophenyl group would likely produce a strong band in the 1100-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. researchgate.net

Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. Aromatic ring breathing modes are often strong in Raman spectra and would be expected for the fluorophenyl group. researchgate.net

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1700 - 1725 (strong) | 1700 - 1725 (moderate) |

| C-H (Cyclohexane) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (moderate) | 3000 - 3100 (strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 (moderate) | 1450 - 1600 (strong) |

| C-F (Aromatic) | Stretching | 1100 - 1250 (strong) | 1100 - 1250 (weak) |

Note: These are predicted values based on characteristic group frequencies.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing the conformation of the molecule in the solid state.

This technique would confirm the chair conformation of both cyclohexane rings and determine the relative orientation of the 4-fluorophenyl group and the second cyclohexane ring. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. While a specific crystal structure for the title compound is not available in the searched literature, data from similar structures, such as 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, can provide insights into the expected structural parameters. researchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~15.2 |

| β (°) | ~105 |

| Volume (ų) | ~1500 |

| Z (molecules per unit cell) | 4 |

Note: These values are hypothetical and based on typical parameters for similar organic molecules.

Conformational Analysis of Bi(cyclohexane) Systems

The bi(cyclohexane) core of the molecule is conformationally flexible, with each ring capable of adopting various conformations. The most stable of these is the chair conformation, which minimizes both angle and torsional strain.

Each cyclohexane ring in the bi(cyclohexane) system predominantly exists in a chair conformation. makingmolecules.com This conformation has all C-C-C bond angles close to the ideal tetrahedral angle of 109.5° and all adjacent C-H bonds in a staggered arrangement, thus minimizing ring strain. makingmolecules.com

The chair conformations are not static and can undergo a process called "ring flipping" or chair-chair interconversion. makingmolecules.com During this process, axial substituents become equatorial, and equatorial substituents become axial. makingmolecules.com The energy barrier for this interconversion in cyclohexane itself is relatively low, allowing for rapid flipping at room temperature. makingmolecules.com In a bi(cyclohexane) system, the interconversion of one ring can be influenced by the presence of the other ring and its substituents.

The substituents on the bi(cyclohexane) rings have a profound effect on the conformational equilibrium. Substituents generally prefer to occupy the more spacious equatorial position to avoid steric hindrance with other axial groups, known as 1,3-diaxial interactions. chemistrysteps.com The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. pressbooks.pub

For the this compound molecule, the key substituents are the 4-fluorophenyl group and the 4-ketocyclohexyl group. The phenyl group is considered a bulky substituent with a significant A-value, strongly favoring the equatorial position. nih.gov The fluorine atom itself has a smaller A-value, but its electronic properties can also influence the conformation. The 4-ketocyclohexyl group is also a substantial substituent that will prefer an equatorial orientation on the other ring.

Therefore, the most stable conformation of this compound is expected to have both the 4-fluorophenyl group and the 4-ketocyclohexyl group in equatorial positions on their respective cyclohexane rings. This arrangement minimizes steric strain and leads to the lowest energy conformer.

Stereoisomerism and Chirality in Bi(cyclohexan) Derivatives

Configurational Isomers (Enantiomers, Diastereomers)

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In the context of this compound, these isomers arise from the stereochemistry at the points of substitution and the junction between the two cyclohexane rings.

The connection between the two cyclohexane rings at the C1' and C4 positions can be either cis or trans. These two forms are diastereomers of each other, as they are stereoisomers that are not mirror images.

trans-Isomer: In the trans isomer, the substituents at the bridgehead carbons (the points of connection between the rings) are on opposite sides of the mean plane of the rings. This arrangement leads to a more linear and rigid structure. The trans isomer of a 4,4'-disubstituted bicyclohexane can exist as a pair of enantiomers if the substituents on each ring are different and the molecule as a whole lacks a plane of symmetry. For this compound, the C4' atom is a stereocenter. Therefore, the trans isomer can exist as a pair of enantiomers: (R)-trans and (S)-trans.

cis-Isomer: In the cis isomer, the substituents at the bridgehead carbons are on the same side. This results in a bent, more flexible structure compared to the trans isomer. The cis isomer of this compound also possesses a chiral center at C4' and can therefore exist as a pair of enantiomers: (R)-cis and (S)-cis.

The relationship between the cis and trans isomers is diastereomeric. For instance, the (R)-trans isomer is a diastereomer of both the (R)-cis and (S)-cis isomers. The table below summarizes the possible configurational isomers for this compound.

| Isomer Type | Specific Isomer | Relationship to others |

| trans | (R)-trans-4'-(4-Fluorophenyl)bi(cyclohexan)-4-one | Enantiomer of (S)-trans; Diastereomer of cis isomers |

| (S)-trans-4'-(4-Fluorophenyl)bi(cyclohexan)-4-one | Enantiomer of (R)-trans; Diastereomer of cis isomers | |

| cis | (R)-cis-4'-(4-Fluorophenyl)bi(cyclohexan)-4-one | Enantiomer of (S)-cis; Diastereomer of trans isomers |

| (S)-cis-4'-(4-Fluorophenyl)bi(cyclohexan)-4-one | Enantiomer of (R)-cis; Diastereomer of trans isomers |

Conformational Isomers and Their Interconversion Dynamics

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. For bicyclohexane systems, the most important conformational aspect is the chair conformation of the individual cyclohexane rings and the dynamics of their interconversion (ring flipping).

The conformational behavior of this compound is significantly influenced by the bulky 4-fluorophenyl group and the nature of the ring junction.

trans-Isomers: The trans linkage in a bicyclohexane system is typically formed by two equatorial bonds connecting the rings. This arrangement results in a relatively rigid structure where ring flipping is severely restricted or "locked". dalalinstitute.comslideshare.netyale.edulibretexts.orgchemtube3d.com This conformational rigidity means that substituents are held in either axial or equatorial positions. In the case of trans-4'-(4-Fluorophenyl)bi(cyclohexan)-4-one, the large 4-fluorophenyl group will strongly prefer the equatorial position to minimize steric strain. This preference further locks the conformation of the substituted ring.

cis-Isomers: The cis junction involves one axial and one equatorial bond connecting the two rings. This arrangement allows for greater conformational flexibility, and the rings can undergo concerted ring flipping. libretexts.org In cis-4'-(4-Fluorophenyl)bi(cyclohexan)-4-one, there is an equilibrium between two chair-chair conformations. The equilibrium will heavily favor the conformer where the bulky 4-fluorophenyl group occupies an equatorial position. The energy barrier for this interconversion is influenced by the steric interactions in the transition state.

The ketone group at the C4 position of the other ring introduces a trigonal planar carbon, which slightly flattens the ring at that position. This can have a minor effect on the energy barriers of conformational changes in that specific ring.

The interconversion dynamics can be studied using techniques like variable temperature NMR spectroscopy, which can provide information on the energy barriers between different conformers. researchgate.net

Meso Compounds and Chiral Conformers

A meso compound is an achiral compound that has chiral centers. This typically occurs when a molecule with multiple stereocenters has a plane of symmetry or a center of inversion. yale.edulibretexts.org

Even in achiral molecules, individual conformers can be chiral. These are known as chiral conformers. If an achiral molecule exists as a rapidly interconverting mixture of enantiomeric chiral conformers, the substance will be optically inactive.

For this compound, the individual chair conformations of the cyclohexane rings are chiral.

For the more flexible cis isomers, ring flipping interconverts two chiral chair-chair conformations. However, because the molecule itself possesses a stereocenter at C4', these two interconverting conformers are not enantiomers but rather diastereomeric conformers. Therefore, the optical activity of the cis isomers is maintained.

Reactivity and Mechanistic Investigations of 4 4 Fluorophenyl Bi Cyclohexan 4 One

Reactions of the Cyclohexanone (B45756) Carbonyl Group

The carbonyl group is the most reactive site in the molecule, susceptible to both oxidation and reduction, which can lead to a variety of derivatives.

The cyclohexanone ring can undergo oxidative cleavage to yield dicarboxylic acid derivatives. A common and powerful method for this transformation is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones using peroxy acids. Subsequent hydrolysis of the lactone would yield the corresponding hydroxy carboxylic acid, which can be further oxidized to a dicarboxylic acid.

For instance, the oxidation of cyclohexanone itself with an oxidizing agent like potassium permanganate (B83412) (KMnO4) under vigorous conditions can cleave the ring to form adipic acid. mdpi.com In the case of 4'-(4-fluorophenyl)bi(cyclohexan)-4-one, such an oxidation would be expected to cleave the C-C bond adjacent to the carbonyl group, leading to a complex dicarboxylic acid derivative. The regioselectivity of the Baeyer-Villiger oxidation is generally high, with the more substituted carbon atom preferentially migrating.

Table 1: Expected Products from Oxidation of the Carbonyl Group

| Oxidizing Agent | Expected Intermediate Product | Final Product (after hydrolysis/further oxidation) |

|---|---|---|

| Peroxy acid (e.g., m-CPBA) | Lactone | Dicarboxylic acid derivative |

It is important to note that the reaction conditions would need to be carefully controlled to avoid degradation of the other parts of the molecule, particularly the aromatic ring.

The reduction of the cyclohexanone carbonyl group to a secondary alcohol is a fundamental transformation. The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either cis or trans isomers of the corresponding alcohol. The choice of reducing agent plays a crucial role in determining the stereoselectivity of the product.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent that is known to selectively reduce aldehydes and ketones. beilstein-journals.org In the reduction of substituted cyclohexanones, the stereochemical course is influenced by steric and electronic factors. For a bulky substituent at the 4-position, the incoming hydride from NaBH₄ typically attacks from the less hindered axial face, leading to the formation of the equatorial alcohol as the major product.

Table 2: Expected Stereochemical Outcome of Carbonyl Reduction

| Reducing Agent | Major Product | Minor Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | trans-4'-(4-Fluorophenyl)bi(cyclohexan)-4-ol | cis-4'-(4-Fluorophenyl)bi(cyclohexan)-4-ol |

The trans isomer, where the hydroxyl group and the 4-fluorophenyl group are on opposite sides of the cyclohexane (B81311) ring, is generally the thermodynamically more stable product.

Reactivity of the Cyclohexane Rings

The saturated cyclohexane rings are generally less reactive than the carbonyl group. However, they can undergo substitution reactions under specific conditions.

Halogenation of ketones at the α-position (the carbon atom adjacent to the carbonyl group) is a well-established reaction that can proceed under either acidic or basic conditions. In the case of this compound, α-halogenation would introduce a halogen atom at the C-3 or C-5 position of the cyclohexanone ring.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. For unsymmetrical ketones, the regioselectivity of halogenation can be influenced by the stability of the enol intermediates.

The bridgehead positions in a bicyclic system, where the two rings are fused, exhibit unique reactivity due to their rigid, strained geometry. rsc.orgnih.govnih.govrsc.org Direct functionalization of bridgehead carbons is often challenging due to the difficulty in forming reactive intermediates, such as carbocations or radicals, at these positions (Bredt's rule). However, recent advances in synthetic methodology have enabled the functionalization of bridgehead positions in various bicyclic systems. rsc.orgrsc.org

In the context of the bi(cyclohexan) system, reactions at the bridgehead carbons (C-1' and C-4' of the second ring) would likely require specialized reagents and conditions. Radical-based reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce functional groups at these positions.

Influence of the 4-Fluorophenyl Group on Reactivity

The 4-fluorophenyl group, attached to one of the cyclohexane rings, exerts a significant electronic influence on the reactivity of the entire molecule. Fluorine is a highly electronegative atom, and its presence on the phenyl ring makes the group electron-withdrawing through the inductive effect.

This electron-withdrawing nature has several consequences for the reactivity of the molecule:

Carbonyl Reactivity: The electron-withdrawing effect of the 4-fluorophenyl group is transmitted through the cyclohexane framework to the carbonyl group. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. numberanalytics.com Therefore, nucleophilic addition reactions to the carbonyl group are expected to be faster compared to an analogous compound without the fluorine substituent.

Acidity of α-Hydrogens: The electron-withdrawing nature of the substituent will also increase the acidity of the α-hydrogens on the cyclohexanone ring. This facilitates the formation of the enolate intermediate under basic conditions, which can enhance the rate of reactions such as α-halogenation.

Stability of Intermediates: The electronic effect of the 4-fluorophenyl group can also influence the stability of reaction intermediates. For example, in reactions involving the formation of a carbocation or a radical at a nearby position, the electron-withdrawing nature of the group would be destabilizing.

Electronic Effects of Fluorine on Reaction Pathways

The fluorine atom, positioned at the para-position of the phenyl ring, exerts significant electronic effects that propagate through the molecule, influencing the reactivity at the ketone's carbonyl group and adjacent carbon atoms. These effects are primarily twofold:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. This inductive effect deactivates the phenyl ring towards electrophilic substitution but, more importantly in this context, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The increased partial positive charge on the carbonyl carbon facilitates reactions with a wide range of nucleophiles. This effect also increases the acidity of the α-protons, facilitating enolate formation.

Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This effect opposes the inductive effect and would tend to increase electron density on the ring. However, for halogens, the inductive effect is generally considered to be stronger and more influential on reactivity than the mesomeric effect. stackexchange.com The ability of fluorine to stabilize an adjacent carbocation through resonance has been a subject of study, though its electron-withdrawing nature typically dominates. stackexchange.comacs.org

The net result of these electronic effects is a modulation of the ketone's reactivity, which can be harnessed in various chemical transformations.

Mechanistic Studies of Key Transformations

Detailed mechanistic studies are essential to fully comprehend and control the reactions of this complex molecule. Key areas of investigation include its enolate chemistry, the behavior of potential carbocation intermediates, and the factors governing stereoselectivity.

Enolate Chemistry and Reaction Selectivity

The presence of α-hydrogens next to the ketone functionality allows for the formation of enolates, which are powerful nucleophilic intermediates in organic synthesis. The regioselectivity of enolate formation (i.e., which α-proton is removed) and the subsequent stereoselectivity of their reactions are of central importance.

The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, typically using a strong, bulky base at low temperatures. In contrast, the more stable, more substituted thermodynamic enolate is favored under conditions that allow for equilibrium, such as using a smaller, weaker base at higher temperatures. masterorganicchemistry.comyoutube.com

A mechanistic study of the closely related lithium enolate of 4-fluoroacetophenone revealed a complex solution chemistry, with the enolate existing as dimers and tetramers. nih.gov The reactivity of these different aggregates with electrophiles, such as in aldol (B89426) reactions, was found to differ, highlighting the importance of understanding the specific nature of the enolate in solution. nih.gov

Table 1: Conditions for Selective Enolate Formation

| Enolate Type | Base | Temperature | Characteristics |

| Kinetic | Lithium diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted, formed faster |

| Thermodynamic | Sodium hydride (NaH), alkoxides | Higher (e.g., room temp.) | More substituted, more stable |

The selectivity of enolate reactions is also governed by the nature of the electrophile and the stereoelectronic demands of the transition state.

Carbonium Ion Intermediates and Rearrangements

Under certain reaction conditions, such as treatment of a corresponding alcohol with acid, carbonium ion (carbocation) intermediates may be formed. The stability and fate of these intermediates are highly dependent on the molecular structure. The bicyclic nature of the core structure can lead to complex rearrangements. nih.gov

The stability of carbocations in bicyclic systems has been a subject of computational and experimental study. beilstein-journals.org Generally, 6-6 fused ring systems are found to be more stable than those with other ring combinations. beilstein-journals.org The position of the positive charge and the potential for strain relief through rearrangement are critical factors.

The electronic effect of the 4-fluorophenyl group on a nearby carbocation is complex. While the inductive effect is destabilizing, the mesomeric effect can offer some stabilization. stackexchange.comnih.gov Studies on α-fluorocarbocations have shown them to be highly reactive intermediates capable of undergoing unique chemical transformations. nih.gov

Table 2: Factors Influencing Carbonium Ion Stability and Rearrangements

| Factor | Influence |

| Ring System | 6-6 bicyclic systems are generally more stable than 5-7 systems. beilstein-journals.org |

| Fluorine Substituent | Strong inductive withdrawal (-I) is destabilizing; mesomeric donation (+M) is stabilizing. stackexchange.com |

| Rearrangement Drivers | Formation of a more stable carbocation (e.g., tertiary from secondary), relief of ring strain. |

Diastereoselectivity in Multi-step Reactions

The synthesis of complex molecules often involves multiple steps where new stereocenters are created. The inherent chirality and conformational rigidity of the bicyclohexane framework in this compound make it an excellent substrate for diastereoselective reactions.

When the ketone is reduced to an alcohol, for instance, the incoming hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group, leading to one diastereomer in excess. The predictability of this outcome is often guided by models such as Cram's rule or the Felkin-Anh model.

In reactions involving the enolate, the existing stereochemistry of the bicyclohexane rings will direct the approach of an incoming electrophile, leading to a high degree of diastereocontrol. This principle is fundamental in the synthesis of highly substituted cyclohexanone derivatives, where cascade reactions can create multiple stereocenters with high selectivity. beilstein-journals.orgnsf.gov

Table 3: Controlling Diastereoselectivity in Key Reactions

| Reaction | Stereochemical Control Element |

| Reduction of Ketone | Steric hindrance directing the approach of the reducing agent. |

| Enolate Alkylation | The facial bias created by the existing bicyclic framework. |

| Aldol Reaction | Formation of a specific Zimmerman-Traxler transition state. |

Computational and Theoretical Studies

Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly effective for predicting the geometry and reactivity of organic compounds.

The flexibility of the two cyclohexyl rings in 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one means the molecule can exist in several different spatial arrangements, or conformations. Each conformation has a specific potential energy, and the molecule will preferentially adopt the most stable, lowest-energy conformations. A conformational analysis would typically reveal that the chair conformation for each cyclohexane (B81311) ring is the most stable due to minimized angle and torsional strain slideshare.netkhanacademy.org.

The orientation of the 4-fluorophenyl group and the carbonyl group (C=O) relative to the bicyclohexane core is critical. These groups can be in either axial or equatorial positions. Generally, bulky substituents on a cyclohexane ring favor the equatorial position to minimize steric hindrance. Therefore, the most stable conformer would likely have the 4-fluorophenyl group in an equatorial position on one ring and the carbonyl group as part of the other ring, also in a stable chair conformation. A potential energy surface scan would map the energy changes as the rings and substituent groups rotate relative to each other, identifying the global minimum energy structure and the energy barriers between different conformations.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, while the LUMO is likely centered around the electrophilic carbonyl group.

| Parameter | Description | Predicted Location/Value |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Primarily localized on the 4-fluorophenyl ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Primarily localized on the carbonyl (C=O) group. |

| Energy Gap (ΔE) | Difference in energy between LUMO and HOMO; indicates chemical stability. | A relatively large gap would suggest high kinetic stability. |

This table represents expected outcomes from FMO analysis; specific energy values require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netrsc.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different electrostatic potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, highlighting its nucleophilic character and propensity to act as a hydrogen bond acceptor. The fluorine atom on the phenyl ring would also exhibit negative potential. In contrast, the hydrogen atoms of the cyclohexane rings would show positive potential (blue), and the region around the carbonyl carbon would be relatively electron-deficient.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations delve deeper into the electronic structure, providing detailed information about bonding and intramolecular interactions that govern the molecule's properties.

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. mpg.deresearchgate.net These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis quantifies the stabilization energy (E(2)) associated with each donor-acceptor interaction.

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilization Energy (E(2)) |

| LP (O) | σ(C-C) adjacent to C=O | n -> σ | Moderate |

| σ (C-H) | σ(C-C) | σ -> σ | Low to Moderate |

| π (C=C) of phenyl ring | π(C=C) of phenyl ring | π -> π | High |

| LP (F) | π(C=C) of phenyl ring | n -> π | Moderate |

This table provides a qualitative prediction of NBO interactions. Actual E(2) values in kcal/mol are obtained from specific calculations.

Furthermore, theoretical calculations can simulate spectroscopic data. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and identify characteristic vibrational modes. The most prominent peak in the IR spectrum would be the stretching frequency of the C=O bond. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the interpretation of experimental NMR spectra, confirming the connectivity and chemical environment of each atom. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Classical Force Field Methods for Large-Scale Conformational Analysis

Detailed computational studies employing classical force field methods for the large-scale conformational analysis of this compound are not extensively documented in publicly available scientific literature. However, the principles of such analyses can be described for structurally similar bicyclohexane systems.

Classical force fields are a set of empirical energy functions used to calculate the potential energy of a system of atoms. For a molecule like this compound, which features two cyclohexane rings and a substituted phenyl group, a thorough conformational analysis would be crucial to understanding its three-dimensional structure and behavior. This analysis typically involves identifying all possible low-energy conformations, or conformers, of the molecule.

The conformational landscape of this compound is expected to be complex due to the various sources of flexibility:

Ring Pucker: Each cyclohexane ring can adopt several conformations, with the chair form being the most stable. Other conformations include the boat, twist-boat, and half-chair, which are higher in energy.

Inter-ring Torsion: The dihedral angle between the two cyclohexane rings can vary, leading to different relative orientations.

Substituent Orientation: The 4-fluorophenyl group can be positioned either axially or equatorially on the cyclohexane ring. The preferred orientation would be determined by steric and electronic factors.

To perform a large-scale conformational analysis, a systematic or stochastic search of the conformational space is conducted. This involves generating a multitude of initial structures and then minimizing their energy using a chosen force field. Commonly used force fields for small organic molecules include MMFF94 (Merck Molecular Force Field), OPLS (Optimized Potentials for Liquid Simulations), and AMBER (Assisted Model Building with Energy Refinement).

The relative energies of the resulting conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. This information is critical for understanding which shapes the molecule is most likely to adopt and how this might influence its physical properties and chemical reactivity.

Modeling Reaction Pathways and Transition States

For instance, if one were to study the reduction of the ketone group in this compound, computational methods could be used to model the reaction pathway. This would involve:

Reactant and Product Structures: The geometries of the reactant (the ketone) and the product (the corresponding alcohol) would be optimized.

Transition State Search: A search for the transition state structure connecting the reactant and product would be performed. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

Frequency Analysis: A frequency calculation would be performed on the located transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation would be performed starting from the transition state to confirm that it connects the intended reactant and product.

Given the absence of specific studies on this compound, the following table provides a hypothetical comparison of different computational methods that could be applied to study such a system.

| Computational Method | Application | Strengths | Limitations |

| Classical Force Fields (e.g., MMFF94, OPLS) | Large-scale conformational analysis | Computationally inexpensive, suitable for large systems and long simulations. | Cannot model bond breaking/formation; accuracy depends on parameterization. |

| Semi-Empirical Methods (e.g., AM1, PM7) | Initial reaction pathway exploration | Faster than ab initio QM methods. | Less accurate than higher-level QM methods. |

| Density Functional Theory (DFT) | Reaction pathway and transition state modeling | Good balance of accuracy and computational cost for many systems. | Choice of functional can significantly impact results. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations | High accuracy, systematically improvable. | Computationally very expensive, limited to smaller systems. |

| QM/MM Methods | Modeling reactions in large systems (e.g., in solvent) | Combines the accuracy of QM for the reactive center with the efficiency of MM for the environment. | The boundary between the QM and MM regions needs careful treatment. |

Derivatization Strategies and Synthetic Applications

Chemical Modifications of the Ketone Functionality

The ketone group is the most reactive site in the molecule and serves as a primary handle for a wide array of chemical transformations. Standard ketone chemistry can be applied to introduce new functional groups and extend the molecular framework.

Key reactions targeting the carbonyl group include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using various reducing agents. This transformation introduces a hydroxyl group, which can be a site for further esterification or etherification. The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Reductive Amination: This powerful reaction converts the ketone directly into an amine in the presence of an amine and a reducing agent. wikipedia.orgorganic-chemistry.org It is a highly efficient method for introducing nitrogen-containing functional groups, which are prevalent in many bioactive compounds. researchgate.netmasterorganicchemistry.com The process typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced without isolation. wikipedia.orgyoutube.com A variety of primary and secondary amines can be used, leading to a diverse range of secondary and tertiary amine products, respectively. masterorganicchemistry.com

Wittig Reaction: This reaction allows for the conversion of the ketone into an alkene, effectively replacing the carbonyl oxygen with a carbon-based substituent. organic-chemistry.orgwikipedia.org The Wittig reagent, a phosphorus ylide, attacks the ketone to form an oxaphosphetane intermediate, which then collapses to yield the alkene and a stable phosphine (B1218219) oxide. masterorganicchemistry.commnstate.edu This method is exceptionally useful for creating exocyclic double bonds or for introducing complex alkylidene groups. iitk.ac.in

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents or organolithiums, to the ketone results in the formation of tertiary alcohols. This reaction is fundamental for creating new carbon-carbon bonds and introducing a variety of alkyl, alkenyl, or aryl groups at the 4-position of the cyclohexane (B81311) ring. nih.gov

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol | Introduces a hydroxyl group for further functionalization. |

| Reductive Amination | R2NH, NaBH3CN | Amine | Forms C-N bonds; introduces bioactive moieties. wikipedia.orgmasterorganicchemistry.com |

| Wittig Reaction | Ph3P=CHR | Alkene | Forms C=C bonds; extends the carbon skeleton. organic-chemistry.orgwikipedia.org |

| Grignard Addition | R-MgBr | Tertiary Alcohol | Forms new C-C bonds; introduces diverse substituents. nih.gov |

Derivatization of the Cyclohexane Rings for Functional Group Interconversions

Both cyclohexane rings offer opportunities for derivatization, although the ring bearing the ketone is more activated for certain transformations. Functional group interconversion strategies can be employed to introduce a variety of substituents, altering the steric and electronic properties of the scaffold. acs.orgacs.org

α-Functionalization: The carbon atoms adjacent (alpha) to the ketone are susceptible to electrophilic substitution via their enol or enolate forms. Reactions such as α-halogenation can introduce a handle for subsequent elimination or substitution reactions, leading to α,β-unsaturated ketones or other α-substituted products.

Hydrogenation/Dehydrogenation: The cyclohexane rings can be subjected to hydrogenation under specific catalytic conditions, although they are already saturated. More relevant is the potential for derivatization on an unsaturated precursor. For instance, if synthesized from a cyclohexenone intermediate, catalytic hydrogenation is a key step to form the saturated trans,trans-ketone, which is often a crucial intermediate for liquid crystals. tandfonline.comtandfonline.com

Ring-Opening and Rearrangement: Under specific conditions, such as a base-promoted ring contraction of a derived epoxy ketone, the cyclohexane ring system can be rearranged to form other ring systems, like bicyclo[3.1.0]hexane derivatives. nih.gov

Introduction of Halogens: Halogen atoms can be introduced onto the cyclohexane ring through various methods, including halolactonization of a precursor carboxylic acid, to create derivatives with altered biological activity. nih.gov

| Modification Strategy | Reaction Type | Potential Outcome | Relevance |

|---|---|---|---|

| α-Position of Ketone | Halogenation | α-Haloketone | Intermediate for further substitution/elimination. |

| Non-ketonic Ring | Free-radical Halogenation | Halogenated Cyclohexane | Introduces functional handles on the second ring. |

| Precursor-based | Catalytic Hydrogenation | Saturated Cyclohexane | Key step in synthesis from unsaturated precursors. tandfonline.com |

| Rearrangement | Epoxidation followed by base | Bicyclic Systems | Creates conformationally restricted analogues. nih.gov |

Modification of the Fluorophenyl Moiety

The 4-fluorophenyl group is generally stable, but it can undergo specific modifications, primarily through aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being the most electronegative halogen, can act as a good leaving group in SNAr reactions, especially if the aromatic ring is activated by additional strong electron-withdrawing groups. youtube.comlibretexts.orgwikipedia.org However, in this compound, the lack of ortho or para activating groups makes SNAr challenging under standard conditions. The reaction typically requires an electron-deficient aromatic ring for the nucleophile to attack. masterorganicchemistry.com

Applications as Building Blocks in Multistep Organic Synthesis

The 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one scaffold and its derivatives are valuable building blocks, particularly in materials science and medicinal chemistry.

Liquid Crystals: Bicyclohexane derivatives are core components of many liquid crystalline materials. beilstein-journals.org The rigid bicyclohexyl (B1666981) moiety provides the necessary structural anisotropy. The ketone can be converted into other functional groups, such as a cyano or an ester group, which are common in liquid crystal molecules. Saturated trans-ketones derived from this scaffold are described as promising intermediates for various liquid crystal compounds. tandfonline.comtandfonline.com The fluorophenyl group is also a highly desirable terminal group in liquid crystal design due to its influence on dielectric anisotropy.

Bioactive Molecules: The 4-arylcyclohexanone motif is a known pharmacophore found in various biologically active compounds, including potent analgesics. nih.govnih.gov The ability to systematically modify the ketone, the cyclohexane rings, and the aryl group allows for the generation of compound libraries for screening and optimizing biological activity. For example, derivatives of 4-aryl-4-aminocyclohexanones have been investigated as a novel class of analgesics. nih.gov

| Field of Application | Role of the Compound | Key Structural Features | Example Derivatives |

|---|---|---|---|

| Materials Science | Intermediate for Liquid Crystals | Rigid bicyclohexyl core, fluorophenyl terminus | Cyanobicyclohexyls, Ester-linked bicyclohexyls tandfonline.comtandfonline.com |

| Medicinal Chemistry | Scaffold for Bioactive Compounds | 4-Arylcyclohexanone pharmacophore | 4-Amino-4-arylcyclohexanones (Analgesics) nih.govnih.gov |

Future Directions and Emerging Research Avenues

Development of Highly Stereoselective Synthetic Methodologies

The control of stereochemistry is paramount in the synthesis of complex structures such as 4'-(4-Fluorophenyl)bi(cyclohexan)-4-one, where multiple stereocenters can exist. Future research will heavily focus on developing more efficient and precise methods to control the three-dimensional arrangement of atoms.

Key areas of development include:

Asymmetric Catalysis : The use of chiral catalysts to generate specific enantiomers or diastereomers from prochiral starting materials is a cornerstone of modern synthesis. A significant advancement is the use of hydrogen borrowing catalysis, where an iridium(I) complex paired with a chiral ligand like DTBM-SEGPHOS can produce enantioenriched cyclohexanes with high control over both diastereoselectivity and enantioselectivity. nih.gov This method represents a powerful alternative to traditional enolate alkylation. nih.gov

Cascade Reactions : These multi-step reactions, where subsequent transformations occur in a single pot, offer remarkable efficiency. A notable example is the cascade inter–intramolecular double Michael strategy for synthesizing highly functionalized cyclohexanones. beilstein-journals.org This approach can achieve complete diastereoselectivity in many cases, streamlining the construction of the core cyclohexanone (B45756) skeleton. beilstein-journals.org

Chiral Auxiliaries : The temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction remains a robust strategy. The use of chiral N-tert-butanesulfinyl imines has proven effective in the stereocontrolled synthesis of 1-substituted homotropanones, a related bicyclic system. mdpi.com This methodology involves key steps like the diastereoselective addition of nucleophiles to the chiral imine intermediate. mdpi.com

Organocatalysis : The use of small organic molecules as catalysts continues to expand. For instance, an enantioselective intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid derivative has been successfully employed in the synthesis of fluorinated indolizidinone derivatives, demonstrating the power of organocatalysis in creating complex, stereodefined cyclic systems. nih.gov

Table 1: Comparison of Stereoselective Synthetic Methodologies

| Methodology | Catalyst/Auxiliary Example | Key Transformation | Advantage |

|---|---|---|---|

| Asymmetric Catalysis | Iridium(I) complex with DTBM-SEGPHOS | Hydrogen Borrowing Annulation | High enantioselectivity and diastereoselectivity. nih.gov |

| Cascade Reactions | Aqueous KOH with TBAB (Phase Transfer Catalyst) | Double Michael Addition | High efficiency and atom economy; complete diastereoselectivity. beilstein-journals.org |

| Chiral Auxiliaries | (S)- or (R)-tert-butanesulfinamide | Diastereoselective Nucleophilic Addition | Reliable control over stereochemistry; well-established. mdpi.com |

Exploration of Novel Reactivity Patterns and Catalytic Approaches

Beyond stereoselectivity, the discovery of new reactions and more sustainable catalysts is a major frontier. Research is moving towards catalysts that are cheaper, more abundant, and environmentally benign, as well as reaction pathways that offer new ways to build molecular complexity.

Emerging trends include:

Earth-Abundant Metal Catalysis : There is a significant push to replace precious metal catalysts (like palladium and platinum) with more economical and sustainable alternatives such as iron, copper, and cobalt. rsc.org For instance, copper-catalyzed coupling reactions have been developed for the synthesis of cyclohexane (B81311) derivatives, and iron-water systems are being explored for chemoselective reductions under mechanochemical conditions, offering a green and efficient approach. rsc.orggoogle.com

Hydrogen Borrowing Catalysis : This strategy, which enables the direct coupling of ketones with unactivated alcohols, is a powerful tool for C-C bond formation. nih.gov An achiral iridium(III) catalyst can promote the alkylation of ketones, and this has been extended to annulation processes to form cyclohexanes from 1,5-diols. nih.gov This avoids the pre-functionalization of starting materials, leading to more efficient syntheses.

Photocatalysis and Electrocatalysis : Light and electricity are emerging as powerful reagents for driving chemical reactions. The use of blue-LED light to catalyze the aziridination of cyclic N-sulfonylimines demonstrates how photochemistry can enable unique transformations under mild conditions. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis : NHCs are versatile organocatalysts capable of mediating a wide range of reactions. DFT studies have been instrumental in understanding the mechanisms of NHC-catalyzed cycloadditions, which can be used to form cyclic structures. rsc.org These catalysts can reverse the polarity of functional groups, opening up new reactivity patterns.

Table 2: Overview of Emerging Catalytic Approaches

| Catalytic Approach | Metal/Catalyst Type | Example Reaction | Key Feature |

|---|---|---|---|

| Earth-Abundant Metals | Iron (Fe) powder | Chemoselective Nitro Reduction | Sustainable, economical, and environmentally friendly. rsc.org |

| Earth-Abundant Metals | Copper (Cu) Iodide | N-Arylation of Carboxamides | Avoids more expensive palladium catalysts. google.com |

| Hydrogen Borrowing | Iridium (Ir) complexes | Annulation of Ketones with Diols | High atom economy; avoids pre-activated substrates. nih.gov |

Advanced Computational Predictions for Complex Analogues and Reaction Design

Computational chemistry has become an indispensable tool for modern synthetic chemistry. By modeling molecules and reactions in silico, researchers can predict outcomes, understand mechanisms, and rationally design experiments, thereby saving significant time and resources.

Key applications in this area include:

Mechanism and Stereoselectivity Prediction : Density Functional Theory (DFT) is widely used to investigate reaction pathways. For example, DFT calculations have been used to elucidate the mechanism and predict the stereochemical outcome of NHC-catalyzed [2+2] cycloaddition reactions. rsc.org Such studies can identify the rate-determining and stereoselectivity-determining steps, guiding the choice of catalyst and conditions to favor the desired product. rsc.org

Catalyst Design : Computational modeling can accelerate the development of new catalysts. By calculating the binding energies of substrates and the activation energies of reaction steps, models can predict a catalyst's activity and selectivity. acs.org This approach has been used with microkinetic modeling to design catalysts for the selective hydrogenation of benzene (B151609) to cyclohexene, a related transformation. acs.org

Understanding Molecular Properties : DFT can also be used to analyze the electronic structure and intermolecular interactions of complex molecules. Studies on fluorocyclohexane (B1294287) complexes have used DFT to understand cation-cyclohexane interactions, which can influence reactivity and physical properties. rsc.org This knowledge is crucial for designing analogues of this compound with tailored characteristics.

Reaction Pathway Elucidation : For complex multi-step reactions, such as 1,3-dipolar cycloadditions, DFT can map out the entire energy landscape, comparing different possible pathways (e.g., concerted vs. stepwise) and identifying key intermediates and transition states. mdpi.com

Table 3: Applications of Computational Chemistry in Synthesis Design

| Application Area | Computational Method | Information Gained | Impact on Research |

|---|---|---|---|

| Mechanism Elucidation | Density Functional Theory (DFT) | Reaction energy profiles, transition state structures. mdpi.com | Rationalization of experimental outcomes and prediction of reactivity. |

| Stereoselectivity Prediction | DFT | Energy differences between diastereomeric transition states. rsc.org | Rational design of catalysts and conditions for high stereocontrol. |

| Catalyst Design | DFT with Microkinetic Modeling | Correlation of catalyst properties with activity/selectivity. acs.org | Accelerated discovery of more efficient catalysts. |

Integration of Flow Chemistry and Automation in Synthesis

The physical process of synthesizing chemicals is also undergoing a technological revolution. The shift from traditional batch reactors to continuous-flow systems, often coupled with automation and artificial intelligence, is set to redefine synthetic chemistry.

Future directions in this domain involve:

Continuous-Flow Synthesis : Performing reactions in a continuous-flow system offers numerous advantages over batch processing, including superior control over reaction parameters (temperature, pressure, time), enhanced heat and mass transfer, improved safety, and easier scalability. This technology has been applied to the diastereomer-selective synthesis of trans-4-substituted cyclohexane-1-amines, where a continuous-flow setup enabled a dynamic cis-to-trans isomerization, yielding highly pure products. nih.gov

Automated Synthesis Platforms : Robotic platforms are being developed to automate the entire synthesis workflow. These systems can combine AI-driven synthesis planning, which proposes reaction routes based on vast reaction databases, with robotic execution. youtube.com A modular continuous-flow platform, reconfigured by a robotic arm, can perform multi-step syntheses with high precision and reproducibility. youtube.com

AI-Driven Reaction Planning : Artificial intelligence can analyze millions of published chemical reactions to propose synthetic pathways for a target molecule. youtube.com These routes can be validated in silico to maximize their probability of success before any experiment is run. youtube.com This data-driven approach helps overcome human bias and can uncover novel and more efficient synthetic strategies.

Process Optimization : The combination of flow chemistry and automation allows for rapid optimization of reaction conditions. High-throughput experimentation can be performed to screen different catalysts, solvents, and temperatures, quickly identifying the optimal parameters for yield and selectivity.

Table 4: Comparison of Batch vs. Flow Synthesis for Complex Molecules

| Feature | Traditional Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Process Control | Limited; temperature/concentration gradients can occur. | Precise control over temperature, pressure, and residence time. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |

| Scalability | Often difficult; requires re-optimization ("scale-up issues"). | Easier to scale by running the system for a longer time or in parallel. |

| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. youtube.com |

| Integration | Manual or semi-automated. | Easily integrated with robotics and AI for fully automated synthesis. nih.govyoutube.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products